![molecular formula C17H17NO B3258514 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 30562-55-1](/img/structure/B3258514.png)
2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as PD168077, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoquinolines and is a selective dopamine D4 receptor agonist.
Scientific Research Applications
Synthesis Techniques
Trans-racemic Compounds Synthesis : A study by Akkurt et al. (2008) details the synthesis of a trans-racemic compound related to 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one, focusing on the reaction of related compounds with 4-methylbenzene-1-sulfonyl chloride and the orientations of the resultant molecular structure (Akkurt et al., 2008).
New Methodology for Constructing Skeletons : Mujde et al. (2011) introduced a new method to prepare 3,4-dihydroisoquinolin-1(2H)-one skeletons, which are key structures for isoquinoline alkaloids, from methyl 2-(3-methoxy-3-oxopropyl)benzoate (Mujde et al., 2011).
Intramolecular Electrophilic Cyclization : Tsai et al. (2004) explored an alternative approach to isoquinolines, including the synthesis of 3,4-dihydrobenzo[g]isoquinoline-1(2H)-ones, through intramolecular electrophilic cyclization of related lactams (Tsai et al., 2004).
Crystal Structure and Spectral Studies
Crystal Structure Analysis : Davydov et al. (2009) reported on the crystal structure and spectra of a dihydroisoquinoline-derived compound, providing insights into its molecular arrangement and interactions (Davydov et al., 2009).
Vibrational Spectroscopy : El-Azab et al. (2016) conducted a detailed investigation on the vibrational spectroscopy of a related dihydroquinazolin compound, comparing experimental and theoretical values to understand its structural and vibrational aspects (El-Azab et al., 2016).
properties
IUPAC Name |
2-(2-phenylethyl)-3,4-dihydroisoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-16-9-5-4-8-15(16)11-13-18(17)12-10-14-6-2-1-3-7-14/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUSHERYKMKMNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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